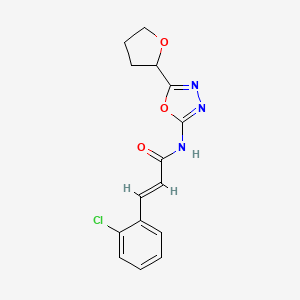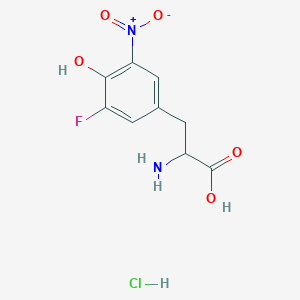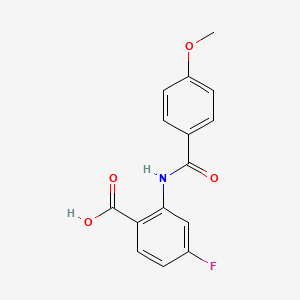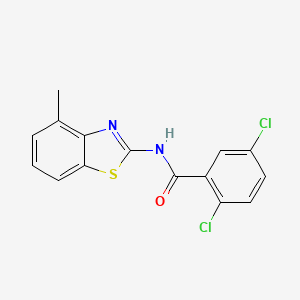
6-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)pyridazin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)pyridazin-3-amine is a useful research compound. Its molecular formula is C19H24N6O5S and its molecular weight is 448.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial and Antimalarial Activity
Compounds with structures incorporating elements similar to the chemical have been synthesized and evaluated for their antimicrobial activity against various bacteria, including both gram-positive and gram-negative strains, as well as for their antimalarial properties. For instance, sulfonamide and amide derivatives containing piperazine rings have shown in vitro antimicrobial activity against bacteria such as Bacillus subtilis, Staphylococcus aureus, Pseudomonas fluorescens, and Escherichia coli, as well as antifungal and antimalarial activity (Bhatt, Kant, & Singh, 2016).
Antiproliferative Activity
Some derivatives have been investigated for their antiproliferative effects against human cancer cell lines. A study on 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives revealed good activity on several cancer cell lines, indicating potential as anticancer agents (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Anti-diabetic Drug Development
Research into triazolo-pyridazine-6-yl-substituted piperazines evaluated their potential as anti-diabetic medications through Dipeptidyl peptidase-4 (DPP-4) inhibition and insulinotropic activities. This highlights their promise in developing new therapeutic agents for diabetes management (Bindu, Vijayalakshmi, & Manikandan, 2019).
Anti-inflammatory Properties
Piperazine derivatives have also been synthesized for evaluating their anti-inflammatory activity, demonstrating the potential for developing new anti-inflammatory drugs. This includes the study of piperazinylthienylpyridazine derivatives for their effects against inflammation-induced conditions (Refaat, Khalil, & Kadry, 2007).
Glucan Synthase Inhibitors
Pyridazinone derivatives have been identified as β-1,3-glucan synthase inhibitors, showing significant efficacy against fungal infections such as Candida glabrata, highlighting the potential for new antifungal therapies (Ting, Kuang, Wu, Aslanian, Cao, Kim, Lee, Schwerdt, Zhou, Wainhaus, Black, Cacciapuoti, McNicholas, Xu, & Walker, 2011).
Mecanismo De Acción
Target of Action
The compound, also known as 6-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)pyridazin-3-amine, is primarily targeted against Mycobacterium tuberculosis H37Ra . This bacterium is the causative agent of tuberculosis, a major global health concern.
Mode of Action
It is known to exhibit significant activity against mycobacterium tuberculosis h37ra . The compound likely interacts with specific targets within the bacterium, leading to inhibition of its growth and proliferation.
Biochemical Pathways
Given its anti-tubercular activity, it likely interferes with essential biochemical pathways in mycobacterium tuberculosis h37ra, leading to its inhibitory effect .
Result of Action
The compound exhibits significant anti-tubercular activity, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . This suggests that the compound is effective in inhibiting the growth and proliferation of Mycobacterium tuberculosis H37Ra at these concentrations.
Propiedades
IUPAC Name |
6-[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]-N-(oxolan-2-ylmethyl)pyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O5S/c26-25(27)15-3-5-17(6-4-15)31(28,29)24-11-9-23(10-12-24)19-8-7-18(21-22-19)20-14-16-2-1-13-30-16/h3-8,16H,1-2,9-14H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTPCQZHCCAXQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-tert-butyl-1-[(furan-2-yl)methyl]-1-(oxan-4-yl)urea](/img/structure/B2485115.png)
![3-[(4-chlorophenyl)sulfonyl]-N-(4-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2485117.png)


![1,7-dimethyl-3-(3-phenylpropyl)-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2485121.png)
![2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2485122.png)

![1-(4-Fluorophenyl)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]-2,5-dimethylpyrrole-3-carboxamide](/img/structure/B2485124.png)
![6-(m-Tolylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2485125.png)

![[2-(4-Cyanoanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2485129.png)
![3-oxo-2-(m-tolyl)-N-(3-(trifluoromethyl)phenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2485135.png)
